3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound features a pyrazolo[4,3-c]pyridine core substituted with a 3-oxo group, a 2-phenyl ring, a 5-propyl chain, and a carboxamide linked to a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety. The propyl chain at position 5 contributes to lipophilicity, while the phenyl group at position 2 provides structural rigidity .
Properties
IUPAC Name |
3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-4-10-26-11-15(18(28)22-21-24-23-19(30-21)13(2)3)17-16(12-26)20(29)27(25-17)14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHABLRJUARGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is synthesized via cyclocondensation of thiosemicarbazide with isobutyryl chloride under acidic conditions.
Procedure :
- React thiosemicarbazide (1.0 eq) with isobutyryl chloride (1.2 eq) in glacial acetic acid at 80°C for 6 hours.
- Neutralize with NaOH (10%) to precipitate 5-isopropyl-1,3,4-thiadiazol-2-amine.
Spectral Validation
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 5.45 (s, 2H, NH₂).
Construction of the Pyrazolo[4,3-c]Pyridine Core
Pyrazole Intermediate Synthesis
Ethyl 1H-pyrazole-4-carboxylate is prepared via cyclization of ethoxymethylene acetoacetic ester with hydrazine hydrate.
Procedure :
Pyridine Annulation
The pyridine ring is constructed via a Gould-Jacobs reaction using DMF and a Grignard reagent.
Procedure :
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the carboxylic acid using silver oxide.
Procedure :
- Stir 1-(2-tetrahydropyranyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (1.0 eq) with Ag₂O (2.0 eq) in HCl (1M) at 50°C for 4 hours.
- Isolate 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid via filtration.
Yield : 68% (off-white powder).
Amide Bond Formation
Acid Chloride Preparation
Convert the carboxylic acid to its acid chloride using thionyl chloride.
Procedure :
Coupling with 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
React the acid chloride with the thiadiazole amine in anhydrous THF.
Procedure :
- Add 5-isopropyl-1,3,4-thiadiazol-2-amine (1.1 eq) to the acid chloride (1.0 eq) in THF at 0°C.
- Stir for 12 hours at room temperature and isolate via recrystallization.
Yield : 65% (yellow crystalline solid).
Optimization and Challenges
Regioselectivity in Pyridine Annulation
The use of isopropyl magnesium bromide ensures C-4 formylation without side reactions at C-3 or C-5.
Amide Coupling Efficiency
Triethylamine (1.5 eq) as a base improves yields by neutralizing HCl generated during coupling.
Spectroscopic Characterization
¹H NMR Analysis
IR Spectroscopy
- 1680 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiadiazole C=N).
Chemical Reactions Analysis
3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit protein kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine Derivatives
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923175-15-9)
- Structural Differences : Replaces the thiadiazole group with a 4-methylphenyl carboxamide.
- Implications : The aryl substituent may enhance π-π stacking but reduce hydrogen-bonding capacity compared to the thiadiazole. Molecular weight (MW: ~354) is comparable, but increased aromaticity could lower solubility .
- 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923233-41-4) Structural Differences: Substitutes thiadiazole with a 2-methoxyethyl group. However, reduced aromaticity might weaken target binding compared to thiadiazole-containing analogs .
Non-Pyrazolo Core Compounds
- 1-(4-Fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide (CAS: 878731-29-4) Core Structure: Pyrrolidine instead of pyrazolo[4,3-c]pyridine. MW is lower (~335), favoring better bioavailability .
- 7-Hydroxy-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide (CAS: 378200-95-4) Core Structure: Pyrido[3,2,1-ij]quinoline with a hydroxy group.
Substituent Analysis
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s thiadiazole and propyl groups balance lipophilicity (logP estimated ~2.5–3.0), favoring membrane permeability. Methoxyethyl derivatives (e.g., 923233-41-4) may have lower logP (~1.8–2.2) due to polarity .
- Solubility : Thiadiazole and hydroxy-containing analogs (e.g., 378200-95-4) likely exhibit moderate aqueous solubility, whereas aryl-substituted derivatives (e.g., 923175-15-9) may require formulation aids .
- Metabolic Stability : Fluorophenyl (878731-29-4) and thiadiazole groups in the target compound may resist oxidative metabolism compared to methoxyethyl or methylphenyl substituents .
Biological Activity
The compound 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and research findings.
Chemical Structure
The compound features a pyrazolo[4,3-c]pyridine core fused with a thiadiazole moiety and an amide functional group. The structural complexity may contribute to its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles and pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. A study highlighted the effectiveness of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of thiadiazole enhances antimicrobial efficacy .
Anticancer Potential
Several studies have explored the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. The compound's structural features may allow it to interact with cellular targets involved in cancer progression. For example, compounds with similar scaffolds have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable finding was that certain derivatives inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), indicating promising anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. Some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha in vitro. This suggests that the compound may possess anti-inflammatory properties as well .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may involve inhibition of key enzymes or receptors involved in disease pathways. For instance, similar compounds have been reported to act as inhibitors of cyclooxygenase (COX) enzymes or as antagonists at specific receptors involved in inflammatory responses .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
